Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate
CAS No.:
Cat. No.: VC15812705
Molecular Formula: C10H9F3N2O2S
Molecular Weight: 278.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9F3N2O2S |
|---|---|
| Molecular Weight | 278.25 g/mol |
| IUPAC Name | ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C10H9F3N2O2S/c1-3-17-8(16)6-7(10(11,12)13)14-9-15(6)5(2)4-18-9/h4H,3H2,1-2H3 |
| Standard InChI Key | YTMVQQRVFJNVJK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C2N1C(=CS2)C)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name is ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,thiazole-5-carboxylate, with the molecular formula C₁₀H₉F₃N₂O₂S and a molecular weight of 278.25 g/mol . Its structure (Fig. 1) comprises:
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A five-membered imidazo[2,1-b]thiazole ring system.
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A trifluoromethyl (-CF₃) group at position 6, enhancing lipophilicity and metabolic stability.
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An ethyl ester (-COOEt) at position 5, facilitating prodrug strategies or further derivatization.
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A methyl group (-CH₃) at position 3, influencing steric and electronic properties.
Figure 1: 2D structure of ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate .
Key Identifiers:
| Property | Value |
|---|---|
| InChI | InChI=1S/C10H9F3N2O2S/c1-3-17-8(16)6-7(10(11,12)13)14-9-15(6)5(2)4-18-9/h4H,3H2,1-2H3 |
| InChIKey | YTMVQQRVFJNVJK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C2N1C(=CS2)C)C(F)(F)F |
Synthesis and Structural Elucidation
Hypothetical Synthesis Outline:
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Step 1: Condensation of 2-aminothiazole with a methyl-substituted α-bromoketone to form the imidazo[2,1-b]thiazole scaffold.
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Step 2: Trifluoromethylation at position 6 via Ullmann coupling or direct electrophilic substitution.
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Step 3: Esterification of the carboxylic acid intermediate with ethyl alcohol.
Analytical Characterization
The compound’s structure is confirmed through:
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¹H/¹³C NMR: Peaks corresponding to the ethyl ester (δ ~4.2 ppm for -OCH₂CH₃), methyl group (δ ~2.5 ppm), and trifluoromethyl group (¹⁹F NMR: δ ~-60 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 278.25 (M⁺) with fragments indicative of -CF₃ and -COOEt groups .
Physicochemical Properties
Predicted Properties
| Property | Value/Description |
|---|---|
| LogP | ~2.8 (estimated) |
| Solubility | Low aqueous solubility; soluble in DMSO, DMF |
| Stability | Stable under inert conditions; hydrolyzes in strong acids/bases |
The trifluoromethyl group enhances lipophilicity, favoring membrane permeability, while the ester group balances polarity for synthetic versatility .
| Compound | Activity (IC₅₀/Kᵢ) | Target |
|---|---|---|
| Parent carboxylic acid | 57.7–98.2 µM (hCA II) | Carbonic anhydrase |
| Ethyl ester derivative | Data pending | N/A |
Mechanistic Insights
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Enzyme Inhibition: The trifluoromethyl group may disrupt enzyme active sites via hydrophobic interactions.
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Prodrug Potential: Ethyl esters are often hydrolyzed in vivo to active carboxylic acids, enhancing bioavailability .
Applications in Drug Discovery
Lead Optimization
This compound serves as a versatile intermediate for:
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Prodrug Development: Hydrolysis to 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid, a candidate with reported antitumor activity.
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Structure-Activity Relationship (SAR) Studies: Modifications at positions 3 (methyl) and 5 (ester) to optimize potency and pharmacokinetics.
Agrochemistry
Fluorinated heterocycles are prized in agrochemicals for their resistance to metabolic degradation. Potential applications include:
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Herbicides: Disruption of plant acetolactate synthase (ALS).
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Fungicides: Inhibition of fungal cytochrome P450 enzymes.
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